2-(Dimethylcarbamoyl)benzoyl chloride
Description
2-(Dimethylcarbamoyl)benzoyl chloride is an acyl chloride derivative featuring a dimethylcarbamoyl group (-CO-N(CH₃)₂) at the ortho position of the benzoyl chloride scaffold. This compound is a versatile electrophilic reagent widely used in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its reactivity stems from the highly electrophilic carbonyl chloride group, which facilitates nucleophilic substitution or addition reactions with amines, alcohols, and other nucleophiles .
Structurally, the dimethylcarbamoyl substituent introduces steric and electronic effects that influence its reactivity compared to simpler benzoyl chlorides. The compound’s synthesis typically involves multi-step routes starting from anthranilic acid or substituted benzoic acids, followed by chlorination and carbamoylation steps .
Properties
CAS No. |
81750-88-1 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-(dimethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-12(2)10(14)8-6-4-3-5-7(8)9(11)13/h3-6H,1-2H3 |
InChI Key |
LNYGGPFVHCBQGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
2-(Dimethylcarbamoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the use of phosgene and dimethylamine to produce dimethylcarbamoyl chloride, which is then reacted with benzoyl chloride .
Chemical Reactions Analysis
2-(Dimethylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(dimethylcarbamoyl)benzoic acid and hydrochloric acid.
Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-(dimethylcarbamoyl)benzoyl group into aromatic compounds
Scientific Research Applications
2-(Dimethylcarbamoyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is employed in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-(Dimethylcarbamoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon in the benzoyl chloride moiety, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Chloroseleno)benzoyl Chloride (CAS: Not specified)
- Structure: Contains a selenocyanate (-SeCl) group at the ortho position instead of dimethylcarbamoyl.
- Synthesis : Prepared via selenenylation-acylation of primary amines, starting from anthranilic acid .
- Reactivity : Reacts with amines to form benzisoselenazol-3(2H)-ones, which are stable selenazole derivatives. The selenium atom enhances redox activity, making these compounds useful in antioxidant research .
2-(Chlorosulfanyl)benzoyl Chloride (CAS: 3950-02-5)
- Structure : Features a sulfanyl chloride (-SCl) group at the ortho position.
- Synthesis : Derived from 2,2’-dithiodibenzoic acid in a two-step process .
- Reactivity : Reacts with amines or CH-acids to yield benzisothiazol-3(2H)-ones or benzo[b]thiophen-3(2H)-ones. Sulfur’s lower electronegativity compared to oxygen or selenium results in slower reaction kinetics but higher thermal stability .
- Applications : Key intermediate in agrochemicals and corrosion inhibitors.
2-(Trifluoromethyl)benzoyl Chloride (CAS: 312-94-7)
- Structure : Substituted with a trifluoromethyl (-CF₃) group at the ortho position.
- Physicochemical Properties :
- Reactivity : The electron-withdrawing CF₃ group increases electrophilicity, accelerating reactions with nucleophiles. However, steric hindrance from CF₃ can limit access to the carbonyl chloride.
- Applications : Used in synthesizing fluorinated pharmaceuticals and pesticides .
2-(Dimethylcarbamoyl)benzenesulfonyl Chloride (CAS: 87223-30-1)
- Structure : Replaces the benzoyl chloride group with a sulfonyl chloride (-SO₂Cl).
- Reactivity : Sulfonyl chlorides are less electrophilic than acyl chlorides but more resistant to hydrolysis. The dimethylcarbamoyl group further modulates reactivity by donating electron density .
- Applications : Utilized in peptide synthesis and polymer chemistry.
Comparative Data Table
Research and Industrial Relevance
The structural nuances of these compounds dictate their applications:
- Pharmaceuticals : 2-(Dimethylcarbamoyl)benzoyl chloride is pivotal in synthesizing isoindolin-1-ones, which are bioactive scaffolds .
- Agrochemicals : 2-(Trifluoromethyl)benzoyl chloride is a key intermediate for trifluoromethyl-containing herbicides .
- Material Science : Sulfur/selenium analogues contribute to conductive polymers and corrosion-resistant coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
